![molecular formula C28H29N3O6 B10752589 2-amino-N-[2-methoxy-5-[5-(3,4,5-trimethoxyphenyl)-1,2-oxazol-4-yl]phenyl]-3-phenylpropanamide](/img/structure/B10752589.png)
2-amino-N-[2-methoxy-5-[5-(3,4,5-trimethoxyphenyl)-1,2-oxazol-4-yl]phenyl]-3-phenylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
La synthèse du STA-9584 implique plusieurs étapes, commençant par la préparation de son métabolite actif, la 2-méthoxy-5-(5-(3,4,5-triméthoxyphényl)isoxazol-4-yl)aniline (STA-9122). La voie de synthèse comprend la formation du cycle isoxazole et le couplage ultérieur avec le dérivé d'aniline. Les conditions de réaction impliquent généralement l'utilisation de solvants organiques, de catalyseurs et de températures contrôlées pour garantir un rendement et une pureté élevés .
Les méthodes de production industrielle du STA-9584 sont conçues pour mettre à l'échelle la synthèse en laboratoire tout en maintenant la qualité et la constance du composé. Cela implique l'optimisation des conditions de réaction, des procédés de purification et des mesures de contrôle de la qualité pour répondre aux normes réglementaires .
Analyse Des Réactions Chimiques
Le STA-9584 subit diverses réactions chimiques, notamment :
Oxydation : Cette réaction peut modifier les groupes fonctionnels du composé, modifiant potentiellement son activité biologique.
Réduction : Les réactions de réduction peuvent être utilisées pour modifier la structure du composé, affectant son interaction avec les cibles biologiques.
Substitution : Les réactions de substitution peuvent introduire différents groupes fonctionnels dans la molécule, améliorant potentiellement ses propriétés thérapeutiques.
Les réactifs couramment utilisés dans ces réactions comprennent des agents oxydants comme le peroxyde d'hydrogène, des agents réducteurs comme le borohydrure de sodium et divers catalyseurs pour faciliter les réactions de substitution. Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés .
Applications de la recherche scientifique
Le STA-9584 a plusieurs applications de recherche scientifique, en particulier dans les domaines suivants :
Chimie : Il sert de composé modèle pour l'étude des agents perturbateurs vasculaires et de leur synthèse.
Biologie : Les chercheurs utilisent le STA-9584 pour étudier les mécanismes de perturbation vasculaire tumorale et ses effets sur la croissance tumorale.
Médecine : Le STA-9584 est étudié comme un agent thérapeutique potentiel pour le traitement du cancer en raison de sa capacité à cibler sélectivement la vasculature tumorale.
Industrie : Les propriétés uniques du composé le rendent précieux pour le développement de nouvelles thérapies anticancéreuses et l'amélioration des protocoles de traitement existants
Mécanisme d'action
Le STA-9584 exerce ses effets en se liant à la tubuline, une protéine essentielle à la formation des microtubules. Cette liaison perturbe le réseau de microtubules au sein des cellules endothéliales, ce qui entraîne l'effondrement de la vasculature tumorale. L'hypoxie et la nécrose qui en résultent au sein de la tumeur inhibent sa croissance et favorisent la mort cellulaire. La capacité du composé à cibler à la fois le centre et la périphérie des tumeurs le distingue des autres agents perturbateurs vasculaires .
Applications De Recherche Scientifique
STA-9584 has several scientific research applications, particularly in the fields of:
Chemistry: It serves as a model compound for studying vascular disrupting agents and their synthesis.
Biology: Researchers use STA-9584 to investigate the mechanisms of tumor vascular disruption and its effects on tumor growth.
Medicine: STA-9584 is being explored as a potential therapeutic agent for cancer treatment due to its ability to selectively target tumor vasculature.
Industry: The compound’s unique properties make it valuable for developing new cancer therapies and improving existing treatment protocols
Mécanisme D'action
STA-9584 exerts its effects by binding to tubulin, a protein that is essential for the formation of microtubules. This binding disrupts the microtubule network within endothelial cells, leading to the collapse of the tumor vasculature. The resulting hypoxia and necrosis within the tumor inhibit its growth and promote cell death. The compound’s ability to target both the center and periphery of tumors distinguishes it from other vascular disrupting agents .
Comparaison Avec Des Composés Similaires
Le STA-9584 est comparé à d'autres agents perturbateurs vasculaires comme le phosphate de combréstatine A-4 (CA4P). Bien que les deux composés ciblent la vasculature tumorale, le STA-9584 a montré une puissance supérieure et un meilleur index thérapeutique dans les modèles précliniques. Il induit une augmentation plus importante de la zone nécrotique centrale, une diminution plus importante de la microvasculature et un taux d'apoptose des cellules tumorales plus élevé par rapport au CA4P .
Des composés similaires comprennent :
Phosphate de combréstatine A-4 (CA4P) : Un autre agent perturbateur vasculaire avec un mécanisme d'action différent.
Oxi4503 : Un dérivé de la combréstatine avec des propriétés perturbateurs vasculaires améliorées.
ZD6126 : Un agent se liant à la tubuline qui perturbe la vasculature tumorale
Propriétés
Formule moléculaire |
C28H29N3O6 |
|---|---|
Poids moléculaire |
503.5 g/mol |
Nom IUPAC |
2-amino-N-[2-methoxy-5-[5-(3,4,5-trimethoxyphenyl)-1,2-oxazol-4-yl]phenyl]-3-phenylpropanamide |
InChI |
InChI=1S/C28H29N3O6/c1-33-23-11-10-18(13-22(23)31-28(32)21(29)12-17-8-6-5-7-9-17)20-16-30-37-26(20)19-14-24(34-2)27(36-4)25(15-19)35-3/h5-11,13-16,21H,12,29H2,1-4H3,(H,31,32) |
Clé InChI |
LHNWLQKEKCACGW-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C(C=C1)C2=C(ON=C2)C3=CC(=C(C(=C3)OC)OC)OC)NC(=O)C(CC4=CC=CC=C4)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


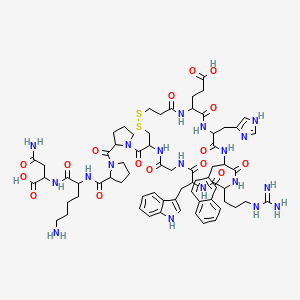

![[(4Z,6Z,10Z)-13,14,17-trimethoxy-4,8,10,12,16-pentamethyl-3,20,22-trioxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-9-yl] carbamate](/img/structure/B10752521.png)

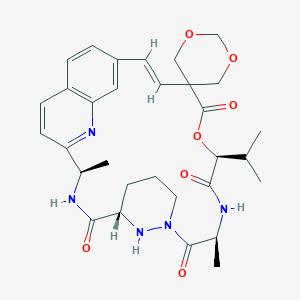

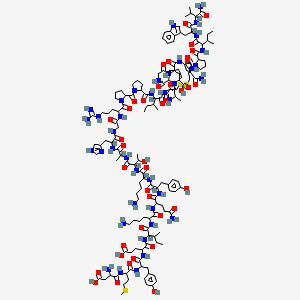
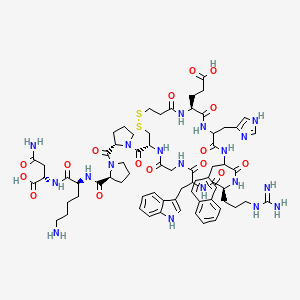
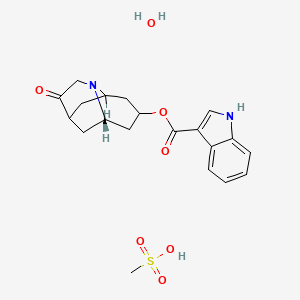
![(6R,7S)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-hydroxyiminoacetyl]amino]-3-chloro-8-oxo-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B10752575.png)
![(E)-6-[(4E)-4-[(2E)-2-(5-hydroxy-2-methylidenecyclohexylidene)ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2,3-dimethylhept-4-ene-2,3-diol](/img/structure/B10752588.png)
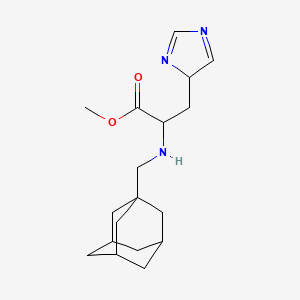
![[(4E,6E,8S,9R,10E,12S,13S,14S,16S,17R)-13,14,17-trimethoxy-4,8,10,12,16-pentamethyl-3,20,22-trioxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-9-yl] carbamate](/img/structure/B10752594.png)
![2,2-Dimethylpropanoyloxymethyl 7-[[2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;hydrochloride](/img/structure/B10752596.png)
